4-Methoxy-1-vinylnaphthalene
Overview
Description
“4-Methoxy-1-naphthol” is a chemical compound with the linear formula CH3OC10H6OH . It’s also known as 1-Hydroxy-4-methoxynaphthalene .
Synthesis Analysis
The synthesis of “4-Methoxy-1-naphthol” involves the oxidative coupling of naphthols. This process is catalyzed by platinum supported on activated carbon in the presence of hydrogen peroxide . The reaction outcome is influenced by the solvent, the reaction temperature, and the physical structure of the catalyst .
Molecular Structure Analysis
The molecule “4-Methoxy-1-naphthol” has a polarizability tensor, α, more than 340% greater than that obtained, at the same level of theory, for a urea molecule . This improvement grows to 500% when the second-order hyperpolarizability is considered .
Chemical Reactions Analysis
In the presence of hydrogen peroxide, platinum supported on activated carbon catalyzes the oxidative coupling of naphthols . Within 40 minutes, 4-methoxy-1-naphthol can be converted to 4,4’-dimethoxy-2,2’-binaphthalenyl-1,1’-diol with a yield of up to 94%, or to 4,4’-dimethoxy-2,2’-binaphthalenylidene-1,1’-dione with a yield of 92% .
Physical And Chemical Properties Analysis
The molecule “4-Methoxy-1-naphthol” has a polarizability tensor, α, more than 340% greater than that obtained, at the same level of theory, for a urea molecule . This improvement grows to 500% when the second-order hyperpolarizability is considered .
Scientific Research Applications
Excimer Emission in Polymers
Poly(1-methoxy-4-vinylnaphthalene) (PMVN) in fluid solution exhibits unique emission properties due to different types of excimers - normal excimer and second excimer. These excimers show distinct emissions at different wavelengths, and their intensity varies with temperature. This property is significant for understanding polymer fluorescence and developing materials with specific optical properties (Itagaki et al., 1982).
Polymerization Techniques
Studies have shown that vinylnaphthalene derivatives, including 4-Methoxy-1-vinylnaphthalene, can be polymerized using specific catalysts to produce polymers with unique structural properties. For example, syndioselective polymerization can produce polymers with a specific stereochemistry, which is important in creating materials with desired physical and chemical properties (Li et al., 2019).
Triplet Energy Transfer in Polymers
Poly(1-vinylnaphthalene) has been studied for its ability to exhibit delayed fluorescence due to triplet–triplet annihilation, which involves intramolecular triplet energy transfer. This phenomenon is crucial for the development of materials with specific photophysical behaviors, such as organic light-emitting diodes (OLEDs) (Cozzens & Fox, 1969).
Synthesis of Complex Organic Compounds
The reactivity of 4-Methoxy-1-vinylnaphthalene derivatives in various chemical reactions, such as condensation and hydroformylation, is an area of interest. These reactions are pivotal in synthesizing complex organic molecules, including pharmaceuticals and advanced materials (Zaretskaya et al., 1965).
Catalytic Applications in Pharmaceutical Synthesis
The compound's derivatives have been used in catalytic processes like hydroformylation, which is a key step in synthesizing certain pharmaceuticals, such as d,l-naproxen. Understanding the catalytic behavior of these derivatives is essential for developing efficient and environmentally friendly synthetic routes (Rajurkar et al., 2007).
Photostabilization of Polymers
Derivatives of 4-Methoxy-1-vinylnaphthalene have been studied for their role in enhancing the photostability of polymers like poly(vinyl chloride). This application is vital in extending the lifespan and durability of polymer-based materials exposed to ultraviolet light (Jasem et al., 2021).
Safety And Hazards
properties
IUPAC Name |
1-ethenyl-4-methoxynaphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-3-10-8-9-13(14-2)12-7-5-4-6-11(10)12/h3-9H,1H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBOTPBQDGDMHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1-vinylnaphthalene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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